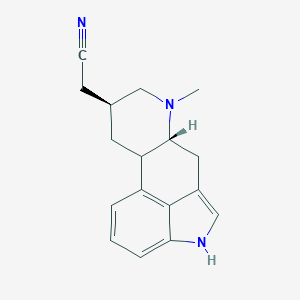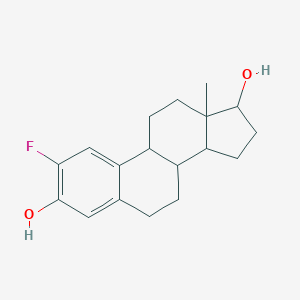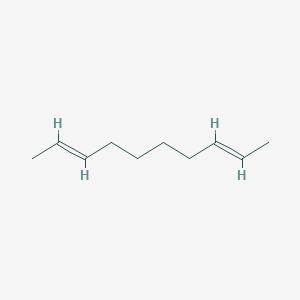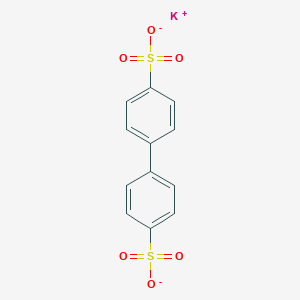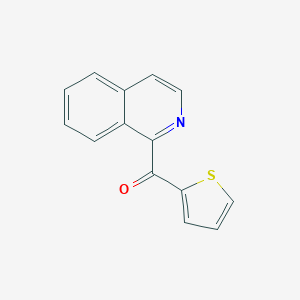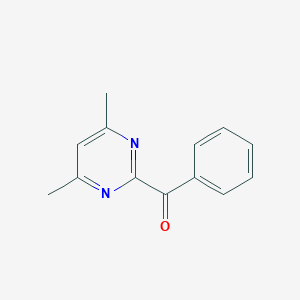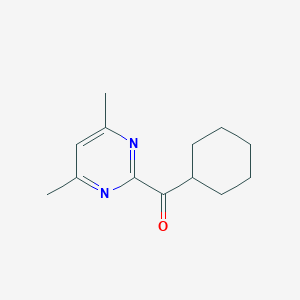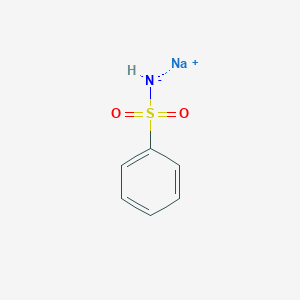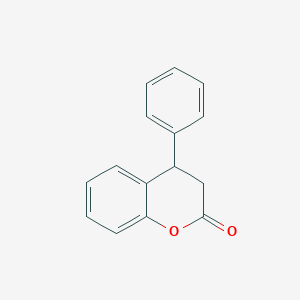![molecular formula C18H28O8Sn B231101 5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- CAS No. 17975-46-1](/img/structure/B231101.png)
5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ‘isoxazole’ and is a heterocyclic organic compound containing an oxygen atom and a nitrogen atom in its ring structure. In
作用机制
The mechanism of action of 5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting certain enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in cellular defense against oxidative stress.
生化和生理效应
The biochemical and physiological effects of 5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- have been studied extensively. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using 5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- in lab experiments is its potential to target multiple signaling pathways and enzymes, making it a versatile compound for studying various biological processes. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on 5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-. One direction is to further investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on the gut microbiome and its potential use in the treatment of gastrointestinal disorders. In addition, more research is needed to fully understand its mechanism of action and to develop more potent and selective analogs of the compound for use in various applications.
In conclusion, 5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- is a promising compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and develop more effective analogs for use in various applications.
合成方法
The synthesis of 5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- can be achieved by several methods. One of the most common methods is the reaction between 4-methoxybenzaldehyde and 3-methyl-5-phenylisoxazole. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The product is then purified by recrystallization to obtain a pure compound.
科学研究应用
5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
17975-46-1 |
|---|---|
产品名称 |
5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- |
分子式 |
C18H28O8Sn |
分子量 |
217.22 g/mol |
IUPAC 名称 |
4-[(4-methoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C12H11NO3/c1-8-11(12(14)16-13-8)7-9-3-5-10(15-2)6-4-9/h3-7H,1-2H3 |
InChI 键 |
BDRUBILCCDSZIW-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=O)C1=CC2=CC=C(C=C2)OC |
规范 SMILES |
CC1=NOC(=O)C1=CC2=CC=C(C=C2)OC |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



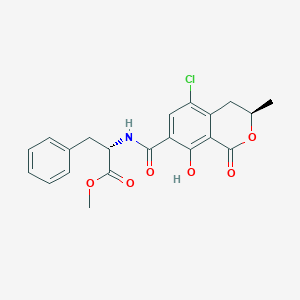
![Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate](/img/structure/B231025.png)
